

An In-Depth Technical Guide to Propafenone Dimer Impurity-d10

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Compound of Interest

Compound Name: *Propafenone Dimer Impurity-d10*

Cat. No.: *B584954*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Propafenone Dimer Impurity-d10**, a critical deuterated internal standard used in the bioanalysis of propafenone and its related substances. Propafenone is a Class 1C anti-arrhythmic agent, and monitoring its impurities is essential for ensuring pharmaceutical quality and safety. This document details the chemical identity, significance, and analytical applications of **Propafenone Dimer Impurity-d10**. It includes summarized quantitative data, detailed experimental protocols for liquid chromatography-mass spectrometry (LC-MS) analysis, and diagrammatic representations of key concepts to support researchers and drug development professionals in their analytical endeavors.

Introduction to Propafenone and its Impurities

Propafenone is an anti-arrhythmic medication prescribed for the treatment of cardiac arrhythmias.[1] The synthesis and storage of propafenone can lead to the formation of various impurities, which may impact the drug's efficacy and safety profile.[2] Regulatory bodies mandate strict control and monitoring of these impurities. The Propafenone Dimer, also known as Propafenone Impurity G, is a known process-related impurity. To accurately quantify this impurity in complex matrices such as plasma or serum, a reliable internal standard is required.

The Role of Deuterated Internal Standards

In quantitative mass spectrometry, deuterated internal standards are the gold standard for achieving the highest levels of accuracy and precision. These are molecules where one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle mass change allows the mass spectrometer to differentiate the internal standard from the analyte, while its nearly identical physicochemical properties ensure it behaves similarly during sample preparation and chromatographic separation. This co-elution and similar ionization efficiency correct for matrix effects and variations in extraction recovery, leading to more reliable and reproducible results.[3]

Chemical Identity of Propafenone Dimer Impurity-d10

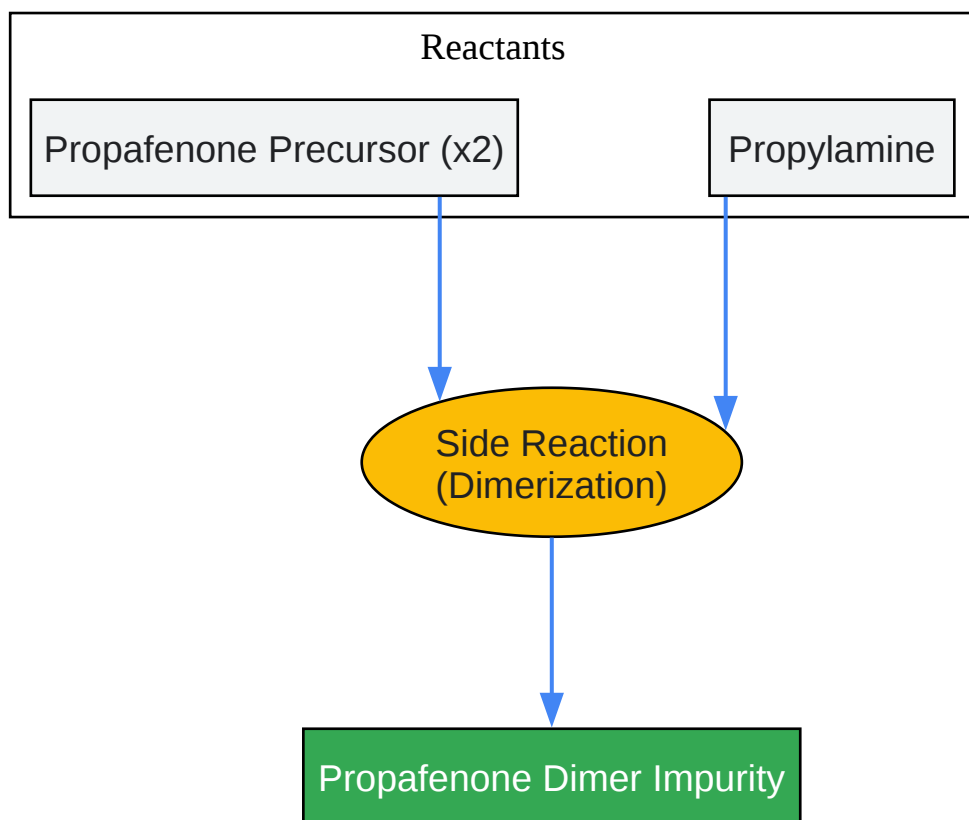
Propafenone Dimer Impurity-d10 is the deuterium-labeled form of the Propafenone Dimer Impurity (Propafenone Impurity G). The ten deuterium atoms are strategically placed on the propanolamine linker of the molecule.

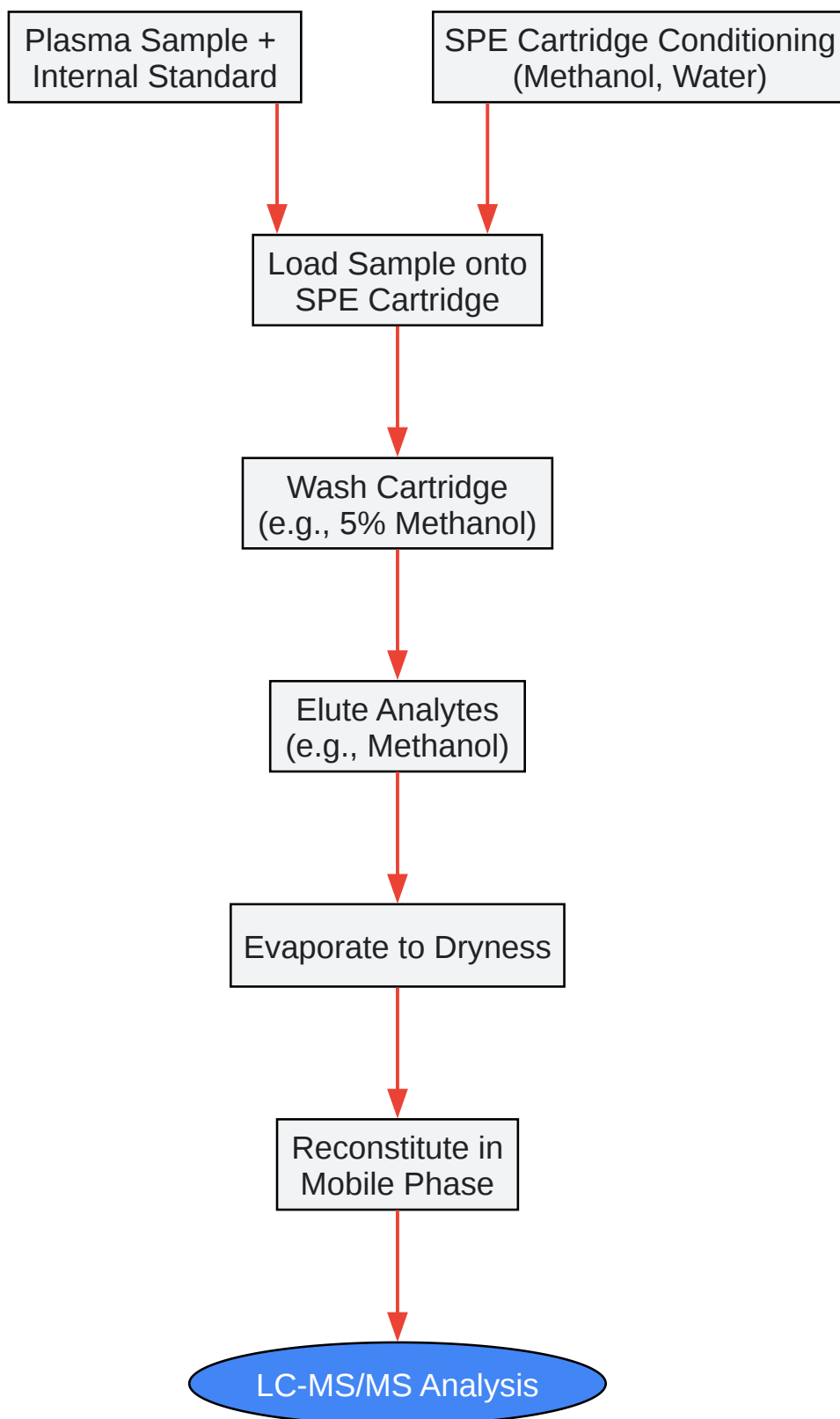
Table 1: Chemical and Physical Properties

Property	Propafenone Dimer Impurity-d10	Propafenone Dimer Impurity (Unlabeled)
Synonyms	Propafenone Impurity G-d10	Propafenone Impurity G, Propafenone Dimer
CAS Number	1346602-27-4[1]	1346603-80-2[4]
Molecular Formula	C ₃₉ H ₃₅ D ₁₀ NO ₆ [1]	C ₃₉ H ₄₅ NO ₆ [4]
Molecular Weight	633.64 g/mol [1]	623.78 g/mol [5]
IUPAC Name	1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one	1,1'-[Propyliminobis[(2-hydroxypropane-1,3-diyl)oxy-2,1-phenylene]]bis(3-phenylpropan-1-one)[5]

Synthesis and Formation of Propafenone Dimer Impurity

The formation of the Propafenone Dimer Impurity can occur during the synthesis of the active pharmaceutical ingredient (API). While a specific synthetic pathway for the dimer is not readily available in the public domain, it is likely formed through a side reaction involving the starting materials or intermediates of the propafenone synthesis. One plausible pathway involves the reaction of two molecules of a propafenone precursor with a single molecule of the propylamino linker.





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